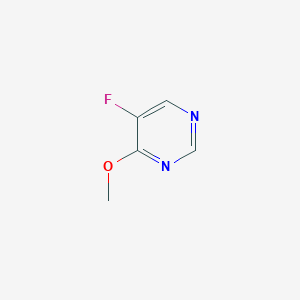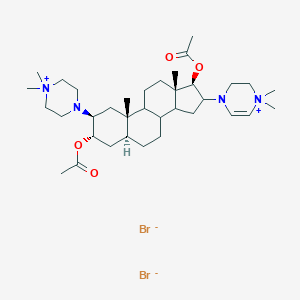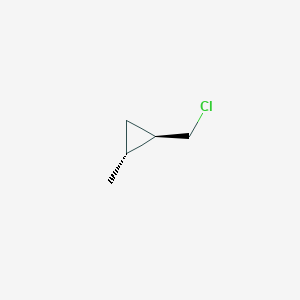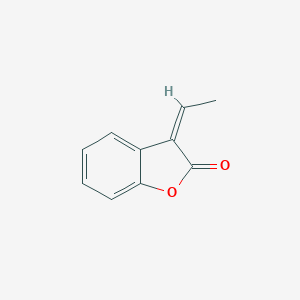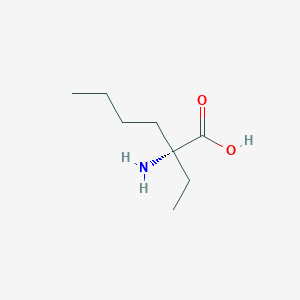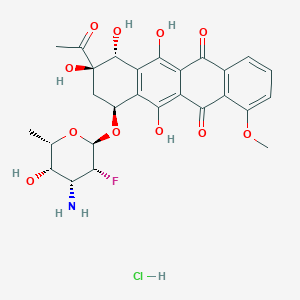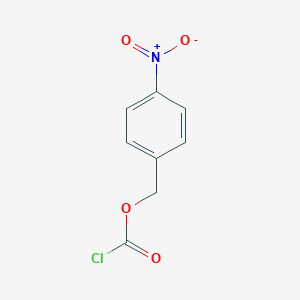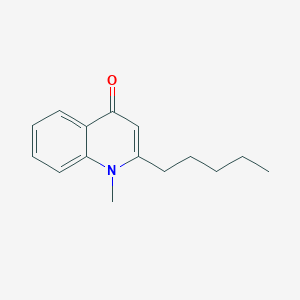
1-Methyl-2-pentyl-4(1H)-quinolinone
描述
1-甲基-2-戊基-4(1H)-喹啉酮是一种从喹啉衍生而来的杂环芳香族化合物。喹啉以其广泛的生物活性而闻名,存在于各种天然化合物中。
准备方法
1-甲基-2-戊基-4(1H)-喹啉酮的合成通常涉及在特定条件下对适当的前体进行环化。一种常见的合成路线包括在催化剂存在下使2-戊基苯胺与甲基乙烯基酮反应。 反应条件通常包括将混合物加热到特定温度以促进环化过程 .
工业生产方法可能有所不同,但它们通常遵循相似的原理,并针对产量和纯度进行了优化。大规模生产可能涉及连续流动反应器,以确保一致的质量和效率。
化学反应分析
1-甲基-2-戊基-4(1H)-喹啉酮会发生各种化学反应,包括:
氧化: 这种化合物可以使用常见的氧化剂(如高锰酸钾或三氧化铬)进行氧化,从而形成喹啉酮衍生物。
还原: 还原反应可以使用像硼氢化钠或氢化铝锂之类的试剂进行,从而形成还原的喹啉衍生物。
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生喹啉酮 N-氧化物,而还原可能会产生四氢喹啉。
科学研究应用
1-甲基-2-戊基-4(1H)-喹啉酮在科学研究中有多种应用:
化学: 它用作合成更复杂分子的构建单元,并用于研究反应机理和动力学。
生物学: 这种化合物因其潜在的生物活性而被研究,包括抗菌、抗癌和抗炎特性。
医学: 正在进行研究以探索其作为治疗剂的潜力,特别是在针对特定疾病的新药开发中。
工业: 它用于生产染料、颜料和其他工业化学品.
作用机理
1-甲基-2-戊基-4(1H)-喹啉酮的作用机理涉及其与特定分子靶标的相互作用。它可以与酶或受体结合,调节其活性并导致各种生物效应。 确切的途径和靶标取决于具体的应用和所研究的生物系统 .
作用机制
The mechanism of action of 1-Methyl-2-pentyl-4(1H)-quinolinone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
1-甲基-2-戊基-4(1H)-喹啉酮可以与其他喹啉衍生物进行比较,例如:
2-甲基-4(1H)-喹啉酮: 以其抗菌特性而闻名。
2-戊基-4-喹啉酮: 对各种病原体表现出抗菌活性。
2-庚基-4-羟基喹啉: 也因其抗菌活性而闻名.
使1-甲基-2-戊基-4(1H)-喹啉酮与众不同的是其独特的甲基和戊基组合,这可能赋予其独特的生物活性和化学反应活性。
属性
IUPAC Name |
1-methyl-2-pentylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16(12)2/h6-7,9-11H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHULATXGEVFYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




